molecular formula C20H24N2O3 B11176289 N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide

N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide

Cat. No.: B11176289
M. Wt: 340.4 g/mol
InChI Key: KQWKLQVQWJKZFG-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group and a pentanoylamino group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide typically involves a multi-step process. One common method includes the reaction of 2-methoxybenzylamine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with pentanoyl chloride to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-3-(pentanoylamino)benzamide
  • N-(2-methoxybenzyl)-4-(butanoylamino)benzamide
  • N-(2-methoxybenzyl)-4-(hexanoylamino)benzamide

Uniqueness

N-(2-methoxybenzyl)-4-(pentanoylamino)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(pentanoylamino)benzamide

InChI

InChI=1S/C20H24N2O3/c1-3-4-9-19(23)22-17-12-10-15(11-13-17)20(24)21-14-16-7-5-6-8-18(16)25-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

KQWKLQVQWJKZFG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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